1-Tert-butyl 5-methyl 3-iodo-1H-indazole-1,5-dicarboxylate
Overview
Description
1-Tert-butyl 5-methyl 3-iodo-1H-indazole-1,5-dicarboxylate is a useful research compound. Its molecular formula is C14H15IN2O4 and its molecular weight is 402.18. The purity is usually 95%.
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Scientific Research Applications
Decomposition and Environmental Applications
Decomposition of Air Toxics
Research on the decomposition of methyl tert-butyl ether (MTBE), a compound with structural similarities to tert-butyl and methyl groups, using radio frequency plasma reactors, highlights the potential for using advanced technologies to address environmental contamination issues. This study demonstrates the feasibility of applying radio frequency plasma for decomposing and converting MTBE, suggesting that similar methodologies could be explored for compounds like 1-Tert-butyl 5-methyl 3-iodo-1H-indazole-1,5-dicarboxylate in environmental remediation efforts (Hsieh et al., 2011).
Bioseparation Technologies
Three-Phase Partitioning
An elegant and versatile platform applied to nonchromatographic bioseparation processes, including the purification of bioactive molecules, could be relevant for the separation and analysis of complex indazole derivatives. This review focuses on three-phase partitioning (TPP) processes, which may be applicable for purifying or isolating specific compounds like this compound for further study or application in various fields such as pharmaceuticals, food, and cosmetics (Yan et al., 2018).
Indazole Derivatives in Therapeutic Applications
Indazole Scaffold in Pharmacology
The indazole scaffold forms the basic structure of a large number of compounds with significant therapeutic value. Research on indazole derivatives has identified promising anticancer and anti-inflammatory activities, as well as applications in neurodegeneration and disorders involving protein kinases. This suggests that specific derivatives like this compound might be explored for similar pharmacological applications, given their structural relation to indazole (Denya et al., 2018).
Future Directions
The synthesis and application of indazole derivatives, including “1-Tert-butyl 5-methyl 3-iodo-1H-indazole-1,5-dicarboxylate”, continue to be an active area of research . Future directions may include the development of more efficient synthesis methods and the exploration of new medicinal applications .
Properties
IUPAC Name |
1-O-tert-butyl 5-O-methyl 3-iodoindazole-1,5-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15IN2O4/c1-14(2,3)21-13(19)17-10-6-5-8(12(18)20-4)7-9(10)11(15)16-17/h5-7H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLKLIQCSYBOCII-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)C(=O)OC)C(=N1)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15IN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80857458 | |
Record name | 1-tert-Butyl 5-methyl 3-iodo-1H-indazole-1,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80857458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
944904-57-8 | |
Record name | 1-tert-Butyl 5-methyl 3-iodo-1H-indazole-1,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80857458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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